molecular formula C17H22N2O4 B12511208 Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate

Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate

Cat. No.: B12511208
M. Wt: 318.4 g/mol
InChI Key: PJNSMUBMSNAEEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Noopept is synthesized through a series of chemical reactions involving the condensation of phenylacetic acid with L-proline, followed by esterification with ethanol. The synthesis begins with the formation of N-phenylacetyl-L-proline, which is then converted to its ethyl ester form . The reaction conditions typically involve the use of a dehydrating agent and a catalyst to facilitate the esterification process.

Industrial Production Methods

In industrial settings, Noopept is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the final product . The tablets are manufactured by direct compression, which avoids hydrolyzing Noopept at the ester bond .

Chemical Reactions Analysis

Types of Reactions

Noopept undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Noopept, such as its hydrolyzed form, N-phenylacetyl-L-prolylglycine, and other modified peptides .

Scientific Research Applications

Noopept has a wide range of scientific research applications:

Comparison with Similar Compounds

Biological Activity

Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate, also known as (S)-Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate or Omberacetam, is a compound with significant biological interest due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H22N2O4
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 157115-85-0
  • Structural Features : The compound features an ethyl ester functional group, a pyrrolidine ring, and an acetamido group, which contribute to its unique biological activities.

Preliminary studies suggest that this compound may exhibit neuroprotective properties , akin to those observed in other nootropic compounds like Noopept. Its structural characteristics imply potential interactions with various neurotransmitter systems, although specific mechanisms remain under investigation.

Neuroprotective Effects

Research indicates that this compound may enhance cognitive functions and provide neuroprotection. It has been compared to Noopept, which is known for its cognitive enhancement effects, suggesting that this compound could similarly influence memory and learning processes.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to other nootropic agents:

Compound NameMolecular FormulaKey Properties
This compoundC17H22N2O4Neuroprotective, potential cognitive enhancer
NoopeptC17H22N2O4Cognitive enhancement, neuroprotection
PiracetamC6H10N2O2First nootropic, enhances memory
AniracetamC12H13N3O3Mood enhancement, neuroprotection

This comparison highlights the unique aspects of this compound within the context of existing nootropic compounds.

Case Studies and Research Findings

A review of scientific literature reveals several studies focused on the synthesis and biological evaluation of similar compounds. For instance, a study on piperidine derivatives showed enhanced interactions with cellular targets involved in cancer progression. These findings underscore the potential for further exploration of this compound in therapeutic applications beyond cognitive enhancement .

Properties

IUPAC Name

ethyl 2-[[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNSMUBMSNAEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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